N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a fluorophenyl carbonyl group, and a tetrahydrobenzothiophene carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H23FN2O4S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4S2/c1-12-2-7-16-17(10-12)29-21(24-19(25)13-3-5-14(22)6-4-13)18(16)20(26)23-15-8-9-30(27,28)11-15/h3-6,12,15H,2,7-11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
PTETZWTURLCOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple stepsThe final step involves the formation of the tetrahydrobenzothiophene carboxamide moiety under specific reaction conditions .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, further modifying its properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
In biology and medicine, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is studied for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development. Additionally, its interactions with biological molecules can provide insights into cellular processes and disease mechanisms .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways involved depend on the biological context and the target molecule. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis .
The molecular targets and pathways involved in its action can vary, but common targets include kinases, proteases, and G protein-coupled receptors. Understanding these interactions is crucial for developing new therapeutic agents and elucidating the compound’s biological effects.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1-pyrrolidinyl)-3-pyridazinecarboxamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide . These compounds share structural similarities but differ in their functional groups and overall molecular architecture.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a tetrahydrothiophene ring and a benzothiophene moiety, which are known for their diverse biological activities. The presence of a fluorophenyl group and a carboxamide functional group enhances its potential interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene derivatives. For instance, compounds similar to our target have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Target Compound | Multiple strains | TBD | TBD |
Analgesic Activity
The analgesic effects of compounds in the benzothiophene class have been documented using various models. The "hot plate" method is commonly employed to assess pain relief in animal models. Preliminary results suggest that derivatives exhibit analgesic effects surpassing standard analgesics like metamizole.
Case Study: Analgesic Testing
In a study conducted on outbred white mice, derivatives similar to the target compound were administered intraperitoneally. Results indicated significant pain relief compared to control groups, suggesting potential for further development as analgesics .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the tetrahydrothiophene ring.
- Introduction of the carboxamide group via acylation.
- Fluorination and subsequent functionalization to achieve the desired structure.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Ring Formation | Thioketone precursors |
| 2 | Acylation | Acid chlorides |
| 3 | Fluorination | Fluorinating agents |
Research Findings
Recent research has highlighted the potential of thiophene derivatives in drug development. For example:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro.
- Antiviral Properties : Similar compounds have been reported to exhibit antiviral effects against specific viruses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
